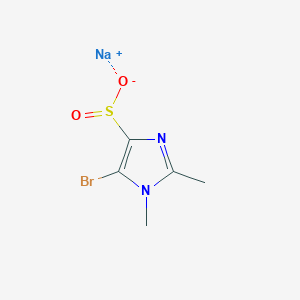

Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 1st and 2nd positions, and a sulfinate group at the 4th position. The sodium salt form enhances its solubility in water, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate typically involves the bromination of 1,2-dimethylimidazole followed by sulfonation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The sulfonation step involves the reaction of the brominated intermediate with sodium sulfite under controlled conditions to introduce the sulfinate group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfinate group to a thiol group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of functional materials, including catalysts and dyes for solar cells.

Mechanism of Action

The mechanism of action of sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with specific molecular targets. The bromine and sulfinate groups play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

- Sodium 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfinate

- Sodium 5-fluoro-1,2-dimethyl-1H-imidazole-4-sulfinate

- Sodium 5-iodo-1,2-dimethyl-1H-imidazole-4-sulfinate

Comparison: Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.

Biological Activity

Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate is an imidazole derivative that has garnered attention due to its potential biological activities. Imidazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is characterized by the presence of a bromine atom and a sulfinyl group attached to the imidazole ring. The structural formula can be represented as follows:

This compound is soluble in water and exhibits stability under physiological conditions.

Imidazole derivatives typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many imidazole compounds inhibit key enzymes involved in metabolic pathways. For instance, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antimicrobial Activity : Imidazoles often display antimicrobial properties by disrupting microbial cell membranes or inhibiting nucleic acid synthesis.

- Anticancer Properties : Certain imidazole derivatives have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation and signaling pathways.

Biological Activity Overview

The biological activities of this compound include:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound was evaluated for its antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Suit-2 | 1.4 | Induction of apoptosis |

| BxPC-3 | 3.3 | Cell cycle arrest |

| Panc-1-GR | 8.0 | Inhibition of migration |

The compound induced G2-M phase arrest and decreased CDK1 expression in treated cells, highlighting its potential as a therapeutic agent for PDAC treatment .

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. It was effective against various strains of bacteria and fungi, with minimal inhibitory concentrations (MICs) comparable to traditional antibiotics. The proposed mechanism involves disruption of microbial cell wall integrity and interference with protein synthesis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antiparasitic Activity : A study showed that this compound exhibited enhanced activity against metronidazole-resistant strains of Trichomonas vaginalis, suggesting potential applications in treating resistant infections .

- Synergistic Effects : In combination therapy studies, this compound displayed synergistic effects when used alongside established chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines .

Properties

Molecular Formula |

C5H6BrN2NaO2S |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

sodium;5-bromo-1,2-dimethylimidazole-4-sulfinate |

InChI |

InChI=1S/C5H7BrN2O2S.Na/c1-3-7-5(11(9)10)4(6)8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 |

InChI Key |

HWDFTHIEXFADHI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NC(=C(N1C)Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.